![molecular formula C12H11ClO B14309624 6-(4-Chlorophenyl)hexa-3,5-dien-2-one CAS No. 113388-20-8](/img/no-structure.png)
6-(4-Chlorophenyl)hexa-3,5-dien-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-Chlorophenyl)hexa-3,5-dien-2-one: (Z)-4-chloro-hexa-3,5-dien-2-one , is an organic compound with the following properties:
Chemical Formula: CHClO
Molecular Weight: 130.57 g/mol
Melting Point: Not available
Boiling Point: Not available
Vorbereitungsmethoden
Synthetic Routes: The synthesis of 6-(4-chlorophenyl)hexa-3,5-dien-2-one involves various methods. One common approach is the Claisen-Schmidt condensation between 4-chlorobenzaldehyde and acetylacetone. The reaction proceeds under basic conditions, resulting in the formation of the desired compound.
Industrial Production: Industrial production methods typically involve large-scale reactions using optimized conditions. specific details regarding industrial-scale synthesis are proprietary and may not be readily available.
Analyse Chemischer Reaktionen
6-(4-Chlorophenyl)hexa-3,5-dien-2-one undergoes several types of reactions:
Aldol Condensation: The Claisen-Schmidt condensation mentioned earlier is an example of an aldol condensation.
Oxidation and Reduction: Depending on reaction conditions, it can undergo oxidation or reduction reactions.
Substitution: The α,β-unsaturated ketone structure makes it susceptible to nucleophilic substitution reactions.
Common reagents include strong bases (such as sodium hydroxide), oxidizing agents (like potassium permanganate), and reducing agents (such as sodium borohydride). Major products formed depend on the specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
6-(4-Chlorophenyl)hexa-3,5-dien-2-one finds applications in various fields:
Organic Synthesis: It serves as a versatile building block for the synthesis of other compounds.
Medicinal Chemistry: Researchers explore its potential as a scaffold for drug development.
Flavor and Fragrance Industry: Its unique structure contributes to aromatic compounds.
Vergleich Mit ähnlichen Verbindungen
6-(4-Chlorophenyl)hexa-3,5-dien-2-one stands out due to its α,β-unsaturated ketone moiety. Similar compounds include:
6-Phenylhexa-3,5-dien-2-one: A related compound with a phenyl substituent instead of the 4-chlorophenyl group.
3,5-Hexadien-2-one: A simpler α,β-unsaturated ketone without the chlorophenyl substitution.
Remember that further research and exploration are essential to fully understand the compound’s potential and applications
Eigenschaften
113388-20-8 | |
Molekularformel |
C12H11ClO |
Molekulargewicht |
206.67 g/mol |
IUPAC-Name |
6-(4-chlorophenyl)hexa-3,5-dien-2-one |
InChI |
InChI=1S/C12H11ClO/c1-10(14)4-2-3-5-11-6-8-12(13)9-7-11/h2-9H,1H3 |
InChI-Schlüssel |
OYNDDTKLQVOCQL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C=CC=CC1=CC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.